molecular formula C11H20N2O5 B3157273 (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate CAS No. 84787-81-5

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B3157273
CAS No.: 84787-81-5
M. Wt: 260.29 g/mol
InChI Key: QTFVCKXWOYFEPQ-ZETCQYMHSA-N
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Description

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate: is a synthetic organic compound with the molecular formula C11H20N2O5. It is characterized by the presence of an amino group, a tert-butoxycarbonyl (BOC) protecting group, and an ethyl ester moiety. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the following steps:

  • Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Formation of the ester: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride derivative.

  • Oxidation: The amino group is oxidized to form the corresponding oxo group using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding oxo group using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The oxo group can be reduced to the corresponding amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The BOC protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: Trifluoroacetic acid, hydrochloric acid, and methanol.

Major Products Formed:

  • Oxidation: this compound is converted to this compound.

  • Reduction: this compound is converted to this compound.

  • Substitution: The BOC-protected amino group is converted to a free amino group.

Scientific Research Applications

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate: has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

  • Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.

  • Industry: It is employed in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exerts its effects involves its interaction with molecular targets and pathways. The BOC protecting group plays a crucial role in stabilizing the amino group, preventing unwanted side reactions, and facilitating selective reactions. The compound's reactivity with various reagents allows for the formation of diverse products, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate: is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: this compound, this compound, and this compound.

  • Uniqueness: The presence of the BOC protecting group and the specific arrangement of functional groups make this compound distinct from other similar compounds.

Properties

IUPAC Name

ethyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-5-17-9(15)7(6-8(12)14)13-10(16)18-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVCKXWOYFEPQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84787-81-5
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-L-asparagine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84787-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N2-[(tert-butoxy)carbonyl]-L-argininate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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